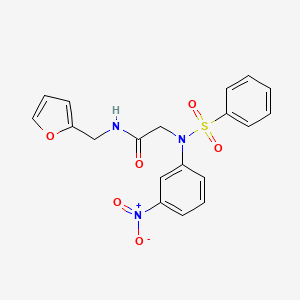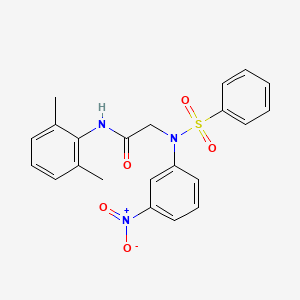![molecular formula C22H30N2O3S B3456613 4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B3456613.png)
4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide
Overview
Description
4-[Benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target BTK, a key enzyme involved in the activation of immune cells.
Mechanism of Action
BTK is a key enzyme involved in the activation of immune cells, including B cells and mast cells. It plays a critical role in the production of inflammatory cytokines and antibodies, which contribute to the pathogenesis of autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide works by selectively inhibiting BTK, thereby reducing the activation of immune cells and the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and tissue damage in preclinical models of autoimmune diseases. It has also been shown to reduce the production of inflammatory cytokines and antibodies, which are key drivers of disease progression. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the use of this compound in combination with other therapies, such as monoclonal antibodies or other small molecule inhibitors. Additionally, this compound may have potential applications in other autoimmune diseases beyond those currently being studied. Finally, further research is needed to determine the safety and efficacy of this compound in clinical settings.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. In these studies, this compound has been shown to effectively inhibit BTK activity and reduce inflammation and tissue damage. These findings have led to the development of this compound as a potential treatment for these diseases.
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16(2)21(17(3)4)23-22(25)19-11-13-20(14-12-19)24(28(5,26)27)15-18-9-7-6-8-10-18/h6-14,16-17,21H,15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUSULNBENYMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)


![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3456560.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B3456568.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B3456578.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B3456581.png)
![N-benzyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3456587.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456598.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3456606.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3456621.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B3456626.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B3456630.png)
